13-Bromo-1-tridecanol

Description

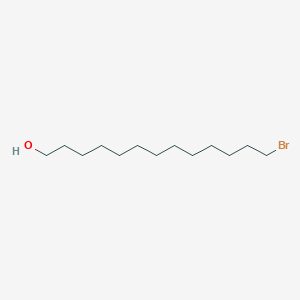

Structure

3D Structure

Properties

IUPAC Name |

13-bromotridecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BrO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBCXJNCEVECEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364667 | |

| Record name | 13-Bromo-1-tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116754-58-6 | |

| Record name | 13-Bromo-1-tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-Bromo-1-tridecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 13-Bromo-1-tridecanol: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 13-Bromo-1-tridecanol. Furthermore, it delves into the significant biological applications of this molecule as a key intermediate in the synthesis of quinol fatty alcohols (QFAs), potent promoters of axonal growth, offering potential therapeutic avenues for neurodegenerative diseases and nerve injury.

Chemical Properties and Structure

This compound is a long-chain bifunctional molecule containing both a primary alcohol and a terminal bromine atom. These functional groups make it a valuable building block in organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₇BrO | [1] |

| Molecular Weight | 279.26 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 59 °C | |

| Boiling Point | 338.0 ± 15.0 °C (Predicted) | |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | |

| IUPAC Name | 13-bromotridecan-1-ol | [1] |

| CAS Number | 116754-58-6 | [1] |

| SMILES String | C(CCCCCCCCCCCCO)Br |

Structural Representation

The chemical structure of this compound is characterized by a thirteen-carbon aliphatic chain with a hydroxyl group at one end (C1) and a bromine atom at the other (C13).

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established chemical principles for the manipulation of long-chain alcohols and alkyl halides.[2][3][4]

Synthesis of this compound from 1,13-Tridecanediol

This protocol describes the selective monobromination of a long-chain diol.

Materials:

-

1,13-Tridecanediol

-

Hydrobromic acid (48% aqueous solution)

-

Concentrated Sulfuric acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,13-tridecanediol (1 equivalent) in toluene.

-

Addition of Acids: Carefully add hydrobromic acid (1.1 equivalents) followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 equivalents) while stirring. The reaction mixture will become biphasic.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica in hexane.

-

Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white solid.

Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6][7]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.64 (t, J = 6.6 Hz, 2H, -CH₂OH)

-

δ 3.41 (t, J = 6.9 Hz, 2H, -CH₂Br)

-

δ 1.85 (quint, J = 7.1 Hz, 2H, -CH₂CH₂Br)

-

δ 1.57 (m, 2H, -CH₂CH₂OH)

-

δ 1.42 (m, 2H)

-

δ 1.26 (s, 14H, -(CH₂)₇-)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 63.1 (-CH₂OH)

-

δ 34.0 (-CH₂Br)

-

δ 32.9

-

δ 32.8

-

δ 29.6

-

δ 29.5

-

δ 29.4

-

δ 29.1

-

δ 28.8

-

δ 28.2

-

δ 25.7

-

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) [8][9][10][11][12]

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-500

-

Biological Relevance and Signaling Pathways

This compound serves as a crucial precursor for the synthesis of quinol fatty alcohols (QFAs).[13] These synthetic compounds have demonstrated significant neurotrophic activity, particularly in promoting axonal growth, even in the presence of inhibitory molecules such as Semaphorin 3A (Sema3A) and myelin-associated proteins, which are known to impede nerve regeneration after injury.[13]

Quinol Fatty Alcohols (QFAs) and Axonal Growth Promotion

QFAs are designed to mimic the structure of naturally occurring neurotrophic factors. Their mechanism of action involves overcoming the inhibitory signals present in the glial scar that forms after central nervous system (CNS) injury. This makes them promising candidates for the development of therapies aimed at promoting nerve regeneration.

Proposed Signaling Pathway for QFA-Mediated Axonal Growth

The precise signaling cascade initiated by QFAs is an active area of research. However, based on the known pathways of neurotrophic factors and the observed effects of QFAs, a proposed mechanism involves the modulation of key signaling pathways that regulate neuronal survival and growth. Neurotrophins typically bind to Tropomyosin receptor kinase (Trk) receptors, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.[14][15][16] These pathways are crucial for promoting cell survival, differentiation, and neurite outgrowth.[17] Inhibitory molecules like Sema3A and myelin-associated proteins can disrupt these pro-growth signals. It is hypothesized that QFAs may act to restore or enhance the activity of these pro-growth pathways, thereby counteracting the inhibitory effects.

This diagram illustrates how inhibitory molecules like Sema3A and myelin proteins typically suppress axonal growth. Quinol fatty alcohols (QFAs) are proposed to activate or modulate Trk receptor signaling, leading to the activation of the PI3K/Akt pathway. Activated Akt can then phosphorylate and inhibit GSK3β, a kinase that, when active, can impair axonal growth. By inhibiting GSK3β and activating other pro-growth targets, the QFA-initiated cascade promotes axonal growth, effectively counteracting the inhibitory signals.[18][19][20]

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of neuroscience and drug development. Its role as a precursor to quinol fatty alcohols, which have demonstrated the ability to promote axonal growth in the face of inhibitory signals, highlights its importance. The detailed chemical data and experimental protocols provided in this guide are intended to support researchers in the synthesis, characterization, and application of this valuable compound in their ongoing efforts to develop novel therapies for neurological disorders. Further investigation into the precise molecular mechanisms of QFAs will undoubtedly open new avenues for therapeutic intervention.

References

- 1. This compound | 116754-58-6 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]

- 4. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 5. preprints.org [preprints.org]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 11. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 12. h-brs.de [h-brs.de]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trk receptors: roles in neuronal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tyrosine phosphorylation and tyrosine kinase activity of the trk proto-oncogene product induced by NGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AKT Signaling Pathway in the Nucleus Accumbens Mediates Excessive Alcohol Drinking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ROCK inhibition promotes axon and myelin regeneration via PI3K/Akt/GSK3β in a mouse sciatic nerve injury model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Quinol Fatty Alcohols via Alkylation of Hydroquinone with 13-Bromo-1-tridecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to a specific class of quinol fatty alcohols, utilizing 13-Bromo-1-tridecanol as the alkylating agent for hydroquinone. Quinol fatty alcohols are of significant interest in medicinal chemistry and drug development due to their potential antioxidant and biological activities. This document outlines the core chemical principles, a detailed experimental protocol, and expected quantitative outcomes for this synthesis.

Introduction

Quinol fatty alcohols are hybrid molecules that combine the redox-active quinol moiety with a long-chain fatty alcohol. This unique structure imparts amphiphilic properties and can facilitate interaction with biological membranes, making them promising candidates for various therapeutic applications. The synthesis described herein focuses on the formation of a C-O ether linkage between hydroquinone and a 13-carbon fatty alcohol chain. The primary method employed is a Williamson ether synthesis, a robust and well-established method for preparing ethers.

Reaction Scheme and Mechanism

The fundamental reaction involves the nucleophilic substitution of the bromine atom in this compound by a hydroquinone phenoxide ion. The reaction proceeds via an SN2 mechanism.

Overall Reaction:

To facilitate this reaction, a base is required to deprotonate one of the hydroxyl groups of hydroquinone, forming the more nucleophilic phenoxide. The choice of base and solvent is critical to ensure a good yield and minimize side reactions.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 13-(4-hydroxyphenoxy)-1-tridecanol.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Hydroquinone | C₆H₆O₂ | 110.11 | >99% | Sigma-Aldrich |

| This compound | C₁₃H₂₇BrO | 279.26 | >97% | TCI Chemicals |

| Sodium Hydroxide | NaOH | 40.00 | >98% | Merck |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | Acros Organics |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, >99% | Fisher Scientific |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M solution | VWR |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution | In-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >97% | Alfa Aesar |

3.2. Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Nitrogen inlet

-

Thermometer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Silica gel for column chromatography

3.3. Synthetic Procedure

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with hydroquinone (5.5 g, 50 mmol) and anhydrous N,N-Dimethylformamide (DMF, 100 mL). The mixture is stirred under a nitrogen atmosphere until the hydroquinone is fully dissolved.

-

Formation of the Phenoxide: To the stirred solution, powdered sodium hydroxide (2.0 g, 50 mmol) is added portion-wise at room temperature. The reaction mixture is then heated to 60 °C and stirred for 1 hour to ensure complete formation of the sodium phenoxide salt.

-

Alkylation: A solution of this compound (13.96 g, 50 mmol) in anhydrous DMF (50 mL) is added dropwise to the reaction mixture over 30 minutes using a dropping funnel.

-

Reaction Monitoring: The reaction mixture is heated to 90 °C and maintained at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into 500 mL of cold deionized water. The aqueous solution is then acidified to pH ~5-6 with 1 M HCl.

-

Extraction: The product is extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting from 9:1 to 7:3) to afford the pure 13-(4-hydroxyphenoxy)-1-tridecanol.

Data Presentation

Table 1: Reaction Conditions and Yields

| Parameter | Value |

| Molar Ratio (Hydroquinone:Bromo-alcohol:Base) | 1:1:1 |

| Solvent | Anhydrous DMF |

| Reaction Temperature | 90 °C |

| Reaction Time | 14 hours |

| Theoretical Yield | 15.42 g |

| Actual Yield (after purification) | 11.1 g |

| Percentage Yield | 72% |

Table 2: Physicochemical and Spectroscopic Data of 13-(4-hydroxyphenoxy)-1-tridecanol

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 78-80 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.78 (d, J=8.8 Hz, 2H), 6.72 (d, J=8.8 Hz, 2H), 4.85 (s, 1H), 3.89 (t, J=6.6 Hz, 2H), 3.64 (t, J=6.6 Hz, 2H), 1.78 (p, J=6.7 Hz, 2H), 1.57 (p, J=6.8 Hz, 2H), 1.45-1.25 (m, 18H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 153.2, 149.8, 115.8, 115.5, 68.9, 63.1, 32.8, 29.6, 29.5, 29.4, 29.3, 29.2, 26.1, 25.7 |

| Mass Spectrometry (ESI+) m/z | 309.2 [M+H]⁺, 331.2 [M+Na]⁺ |

| Purity (by HPLC) | >98% |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for 13-(4-hydroxyphenoxy)-1-tridecanol.

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

This compound: Irritant. Avoid contact with skin and eyes.

-

Hydroquinone: Harmful if swallowed, skin irritant, may cause an allergic skin reaction, and suspected of causing genetic defects.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.

-

Diethyl Ether: Extremely flammable. May form explosive peroxides.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

This guide provides a robust framework for the synthesis of 13-(4-hydroxyphenoxy)-1-tridecanol. The provided protocol and data are representative and may require optimization based on specific laboratory conditions and reagent purity.

An In-depth Technical Guide to 13-Bromo-1-tridecanol (CAS: 116754-58-6): A Key Intermediate in Neuroregenerative Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Bromo-1-tridecanol is a bifunctional long-chain alkyl halide alcohol that has emerged as a critical intermediate in the synthesis of novel compounds with significant potential in the field of neuroscience. Its unique structure, featuring a terminal hydroxyl group and a bromine atom separated by a thirteen-carbon chain, allows for versatile chemical modifications, making it a valuable building block for targeted drug design. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and its primary application in the development of quinol fatty alcohols (QFAs) as potent promoters of axonal growth. The underlying signaling pathways and experimental methodologies are also discussed in detail to support further research and development in neurodegenerative disease and nerve injury therapeutics.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 116754-58-6 | [1][2][3] |

| Molecular Formula | C13H27BrO | [3][4][5] |

| Molecular Weight | 279.26 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [1][5] |

| Melting Point | 59 °C | [6] |

| Boiling Point (Predicted) | 338.0 ± 15.0 °C | [6] |

| Density (Predicted) | 1.100 ± 0.06 g/cm³ | [1][6] |

| Purity | Typically >95% | [3][5] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1][3] |

Synthesis of this compound

The synthesis of this compound is achieved through the selective monobromination of the corresponding diol, 1,13-tridecanediol. This selective reaction is crucial to yield the desired bifunctional intermediate.

Experimental Protocol: Selective Monobromination of 1,13-Tridecanediol

This protocol is adapted from general methods for the selective monobromination of symmetrical α,ω-diols using hydrobromic acid.

Materials:

-

1,13-Tridecanediol

-

48% aqueous Hydrobromic Acid (HBr)

-

Toluene

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,13-tridecanediol in toluene.

-

Add an equimolar amount of 48% aqueous HBr to the solution.

-

Heat the biphasic mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours, as indicated by the consumption of the starting diol), cool the mixture to room temperature.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Application in the Synthesis of Quinol Fatty Alcohols (QFAs) for Axonal Growth Promotion

A primary and significant application of this compound is as a precursor in the synthesis of quinol fatty alcohols (QFAs). These compounds have demonstrated potent activity in promoting axonal growth, even in the presence of inhibitory factors typically found in the glial scar that forms after central nervous system (CNS) injury.

Experimental Protocol: Synthesis of 15-(2,5-dimethoxyphenyl)pentadecan-1-ol (a QFA)

The synthesis involves a Sonogashira palladium-catalyzed cross-coupling reaction, followed by reduction.

Materials:

-

This compound

-

2,5-dimethoxy-iodobenzene

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine)

-

A suitable solvent (e.g., tetrahydrofuran, THF)

-

Hydrogen gas

-

A hydrogenation catalyst (e.g., Palladium on carbon, Pd/C)

Procedure:

-

Sonogashira Coupling: In a reaction vessel under an inert atmosphere, dissolve this compound, 2,5-dimethoxy-iodobenzene, the palladium catalyst, and copper(I) iodide in the solvent. Add the base and stir the reaction mixture at room temperature until completion.

-

Work-up and Purification: After the reaction is complete, filter the mixture and concentrate the solvent. Purify the resulting coupled product by column chromatography.

-

Hydrogenation: Dissolve the purified product in a suitable solvent and add the hydrogenation catalyst. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the alkyne is fully reduced to an alkane.

-

Final Purification: Filter off the catalyst and concentrate the solvent to yield the final product, 15-(2,5-dimethoxyphenyl)pentadecan-1-ol.

Mechanism of Action: Overcoming Axonal Growth Inhibition

The QFAs synthesized from this compound, such as 15-(2,5-dimethoxyphenyl)pentadecan-1-ol, promote axonal growth by counteracting the effects of inhibitory molecules present in the CNS, such as Semaphorin 3A (Sema3A) and myelin-associated proteins (e.g., Nogo, MAG). Preliminary studies indicate that the biological effect of these QFAs is dependent on cyclic nucleotides (cAMP and cGMP).

Signaling Pathway for Axonal Growth Promotion

The inhibitory signals from Sema3A and myelin-associated proteins typically lead to growth cone collapse and inhibit axon extension. The synthesized QFAs are proposed to elevate intracellular levels of cAMP and cGMP. This increase in cyclic nucleotides activates downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases then phosphorylate target proteins that ultimately promote cytoskeletal rearrangements and gene expression associated with axonal growth, thereby overcoming the inhibitory signals.

Caption: Proposed signaling pathway for QFA-mediated axonal growth promotion.

Experimental Workflow: From Synthesis to Biological Evaluation

The overall process for developing and evaluating the therapeutic potential of compounds derived from this compound follows a logical progression from chemical synthesis to biological testing.

Caption: General experimental workflow for QFA development.

Potential for Drug Development

The derivatives of this compound, particularly the quinol fatty alcohols, represent a promising class of molecules for the development of therapeutics aimed at promoting nerve regeneration. Their ability to counteract the inhibitory environment of the glial scar addresses a major challenge in the treatment of CNS injuries, such as spinal cord injury and traumatic brain injury, as well as neurodegenerative diseases where axonal damage is a key pathological feature. Further research into the optimization of the QFA structure, their delivery across the blood-brain barrier, and their long-term efficacy and safety is warranted.

Conclusion

This compound is a versatile and valuable chemical intermediate. Its role in the synthesis of potent axonal growth promoters highlights its importance in the field of neuroregenerative medicine. The detailed physicochemical data, synthesis protocols, and mechanistic insights provided in this guide are intended to facilitate further research and accelerate the development of novel therapies for neurological disorders.

References

- 1. Looking downstream: the role of cyclic AMP-regulated genes in axonal regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Cyclic Nucleotides in Axon Guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Axon Growth and Guidance: Receptor Regulation and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic AMP/GMP-dependent modulation of Ca2+ channels sets the polarity of nerve growth-cone turning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]

- 6. The role of cyclic AMP signaling in promoting axonal regeneration after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13-Bromotridecan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Bromotridecan-1-ol is a bifunctional long-chain alkyl alcohol containing a terminal bromine atom. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its long aliphatic chain imparts lipophilicity, while the terminal hydroxyl and bromo groups provide reactive handles for further chemical modifications. This technical guide provides a comprehensive overview of the physical and chemical properties of 13-bromotridecan-1-ol, detailed experimental methodologies for its synthesis and application, and insights into its role in pioneering research areas such as targeted protein degradation and nerve regeneration.

Physicochemical Properties

13-Bromotridecan-1-ol is a white to off-white solid at room temperature.[1] The following tables summarize its key physical and chemical properties based on available data.

Table 1: General Properties of 13-Bromotridecan-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₇BrO | [1] |

| Molecular Weight | 279.26 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| CAS Number | 116754-58-6 |

Table 2: Computed Physicochemical Data

| Property | Predicted Value | Source |

| Melting Point | 59 °C | [2] |

| Boiling Point | 338.0 ± 15.0 °C | [2] |

| Density | 1.100 ± 0.06 g/cm³ | [2] |

| pKa | 15.20 ± 0.10 | [2] |

| XLogP3 | 5.5 |

Table 3: Spectroscopic and Purity Data

| Analysis | Result | Source |

| ¹H NMR Spectrum | Consistent with structure | [1] |

| Purity (GC) | 98.58% | [1] |

Experimental Protocols

Synthesis of 13-Bromotridecan-1-ol

A common and efficient method for the synthesis of 13-bromotridecan-1-ol is the reduction of its corresponding carboxylic acid, 13-bromotridecanoic acid. Borane (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective reagents for the selective reduction of carboxylic acids to primary alcohols under mild conditions.[1][2]

General Experimental Protocol: Reduction of 13-Bromotridecanoic Acid with Borane-THF

-

Reaction Setup: A solution of 13-bromotridecanoic acid in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: A solution of borane-THF complex (typically 1 M in THF) is added dropwise to the carboxylic acid solution at 0 °C with stirring. The reaction is then allowed to warm to room temperature and stirred for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol or water at 0 °C to decompose the excess borane.

-

Workup: The reaction mixture is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield pure 13-bromotridecan-1-ol.

Note: This is a generalized protocol. The specific reaction conditions, such as stoichiometry of reagents, reaction time, and purification solvent system, may need to be optimized for the best results.

Applications in Drug Development

PROTAC Linker Synthesis

13-Bromotridecan-1-ol is utilized as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

Experimental Workflow: Incorporation of 13-Bromotridecan-1-ol as a PROTAC Linker

In a typical synthetic route, the hydroxyl group of 13-bromotridecan-1-ol can be reacted with an E3 ligase ligand, and the terminal bromine can then be displaced by a nucleophilic group on the protein of interest (POI) ligand, or vice versa. The long alkyl chain of the linker can enhance cell membrane permeability of the final PROTAC molecule.

Synthesis of Quinol Fatty Alcohols for Axonal Growth Promotion

13-Bromotridecan-1-ol is a key precursor in the synthesis of quinol fatty alcohols (QFAs). These compounds have shown potent activity in promoting axonal growth, even in the presence of inhibitory factors found in the glial scar that forms after central nervous system injury.

Logical Relationship: From 13-Bromotridecan-1-ol to Axonal Growth Promotion

Signaling Pathways in Axonal Growth Promotion by Quinol Fatty Alcohols

Quinol fatty alcohols, synthesized from precursors like 13-bromotridecan-1-ol, have been shown to counteract the inhibitory effects of molecules such as Semaphorin 3A (Sema3A) and myelin-associated proteins, which are major contributors to the failure of nerve regeneration in the central nervous system. The proposed mechanism involves the modulation of intracellular signaling cascades, particularly those involving cyclic nucleotides like cAMP and cGMP.

Proposed Signaling Pathway for QFA-Mediated Axonal Growth

Conclusion

13-Bromotridecan-1-ol is a versatile chemical building block with significant potential in the fields of medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with its utility in the synthesis of PROTACs and neuro-regenerative compounds, make it a molecule of high interest for researchers. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for the synthesis and application of 13-bromotridecan-1-ol in advanced research endeavors. Further exploration of its derivatives and their biological activities is likely to yield novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to 13-Bromo-1-tridecanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-Bromo-1-tridecanol, a bifunctional organic compound with significant applications in chemical synthesis and pharmaceutical research. This document details its physicochemical properties, provides hypothetical yet detailed experimental protocols for its synthesis and analysis, and explores its role in the development of novel therapeutic agents.

Core Properties of this compound

This compound is a long-chain fatty alcohol derivative characterized by a terminal hydroxyl group and a terminal bromine atom.[1] This unique structure allows it to serve as a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₇BrO | [2][3][4] |

| Molecular Weight | 279.26 g/mol | [2][3] |

| CAS Number | 116754-58-6 | [3][4] |

| Appearance | Solid | |

| Melting Point | 59 °C | [3] |

| Boiling Point | 338.0±15.0 °C (Predicted) | [3] |

| Density | 1.100±0.06 g/cm³ (Predicted) | [3] |

| IUPAC Name | 13-bromotridecan-1-ol | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and information gathered on related compounds.

2.1. Synthesis of this compound from 1,13-Tridecanediol

This protocol describes a plausible method for the selective monobromination of 1,13-tridecanediol.

Materials:

-

1,13-Tridecanediol

-

Hydrobromic acid (48% aqueous solution)

-

Toluene

-

Anhydrous magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1,13-tridecanediol (1 equivalent) in toluene.

-

Add hydrobromic acid (48% aq., 1.1 equivalents) to the solution.

-

Heat the mixture to reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient system to isolate this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2.2. Analytical Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Consumables:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

-

Helium (carrier gas)

-

Dichloromethane (GC grade)

-

Autosampler vials

Sample Preparation:

-

Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.

-

Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Transfer the standards and the sample solution to 2 mL autosampler vials.

GC-MS Parameters:

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas Flow (Helium): 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 10 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-450

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum is expected to show characteristic isotopic patterns for bromine-containing fragments.

-

Quantify the analyte using the calibration curve generated from the standards.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules.

3.1. Synthesis of Quinol Fatty Alcohols (QFAs) for Axonal Growth Promotion

This compound is utilized in the synthesis of quinol fatty alcohols (QFAs), which have demonstrated potent activity in promoting axonal growth.[3] The synthesis generally involves a cross-coupling reaction, such as the Sonogashira coupling, between a protected alkyne derivative of this compound and a brominated hydroquinone derivative, followed by reduction and deprotection steps. These resulting QFAs are being investigated for their potential in therapies for central nervous system injuries.[5]

3.2. Role as a Linker in PROTACs

The bifunctional nature of this compound makes it a suitable candidate for use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7][8][9] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[6] The bromo- and hydroxyl- functionalities of this compound allow for the sequential attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Mandatory Visualizations

4.1. Synthetic Pathway of Quinol Fatty Alcohols and Their Effect on Axonal Growth

Caption: Synthesis of QFAs from this compound and their role in promoting axonal growth.

4.2. Experimental Workflow for PROTAC Synthesis

Caption: General workflow for the synthesis of a PROTAC using this compound as a linker.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C13H27BrO | CID 1636619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 116754-58-6 [chemicalbook.com]

- 4. This compound - Buy this compound, 116754-58-6, C13H27BrO Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 13-Bromo-1-tridecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and scientific understanding of the solubility and stability of 13-Bromo-1-tridecanol (CAS No. 116754-58-6). This information is critical for its effective use in research, development, and manufacturing processes.

Core Properties of this compound

This compound is a bifunctional organic molecule featuring a terminal hydroxyl group and a terminal bromine atom on a thirteen-carbon chain. This structure makes it a versatile intermediate in chemical synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C13H27BrO | [2] |

| Molecular Weight | 279.26 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 59 °C | [3] |

| Boiling Point | 338.0 ± 15.0 °C (Predicted) | [3] |

| Density | 1.100 ± 0.06 g/cm3 (Predicted) | [3] |

| pKa | 15.20 ± 0.10 (Predicted) | [3] |

Solubility Profile

The non-brominated analog, 1-tridecanol, is reported to be insoluble in water but soluble in alcohol and ether.[4] This provides a strong basis for predicting the solubility of this compound.

| Solvent Type | Predicted Solubility | Rationale |

| Water & Polar Protic Solvents | Insoluble to Very Sparingly Soluble | The long hydrophobic carbon chain significantly outweighs the hydrophilic character of the terminal hydroxyl group, leading to poor solubility in water. |

| Polar Aprotic Solvents (e.g., Acetone, DMSO) | Moderately Soluble to Soluble | These solvents can interact with the polar ends of the molecule without the strong hydrogen-bonding network of water, allowing for better solvation of the hydrocarbon chain. |

| Non-Polar & Weakly Polar Organic Solvents (e.g., Hexane, Toluene, Diethyl Ether) | Soluble to Freely Soluble | The principle of "like dissolves like" suggests that the long nonpolar alkyl chain will readily dissolve in nonpolar organic solvents. |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | The hydroxyl group of the alcohols can hydrogen bond with the hydroxyl group of this compound, and the alkyl portion of the solvent can interact with the long carbon chain. |

Stability Considerations

The stability of this compound is a critical factor for its storage and handling. As a bromo-organic compound, it is susceptible to several degradation pathways.

| Condition | Stability Profile | Potential Degradation Pathways |

| Thermal Stress | Potentially Unstable at Elevated Temperatures | Cleavage of the carbon-bromine (C-Br) bond can occur, leading to the formation of radicals or elimination products.[5] |

| Photochemical Decomposition | Sensitive to Light, Especially UV | Exposure to light can induce homolytic cleavage of the C-Br bond, generating radical intermediates that can lead to undesired side reactions.[5] |

| Reaction with Bases | Reactive | Strong bases can promote dehydrobromination, an elimination reaction that forms an alkene.[5] |

| Reaction with Nucleophiles | Reactive | Strong nucleophiles can displace the bromide ion in substitution reactions.[5] Hydrolysis, a reaction with water, can occur, particularly under conditions that favor nucleophilic substitution.[6] |

| Recommended Storage | Store at 2-8°C in a dry, sealed container | These conditions minimize exposure to moisture, heat, and light, thereby preserving the integrity of the compound. |

Experimental Protocols

General Protocol for Solubility Determination

A general protocol for determining the solubility of a compound like this compound is as follows:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to settle.

-

Carefully separate the saturated solution from the excess solid by filtration or centrifugation.

-

-

Quantification:

-

Take a known volume of the clear, saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or by gentle heating under vacuum).

-

Weigh the remaining solid residue of this compound.

-

-

Calculation:

-

Calculate the solubility in terms of g/100 mL or other desired units based on the mass of the residue and the volume of the solution taken.

-

General Protocol for Stability Assessment (Thermal)

-

Sample Preparation:

-

Accurately weigh samples of this compound into several vials.

-

-

Incubation:

-

Place the vials in ovens or incubators set to different temperatures (e.g., 40°C, 60°C, 80°C).

-

-

Time Points:

-

At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature.

-

-

Analysis:

-

Dissolve the contents of each vial in a suitable solvent.

-

Analyze the solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to quantify the amount of remaining this compound and identify any degradation products.

-

-

Data Evaluation:

-

Plot the concentration of this compound against time for each temperature to determine the degradation rate.

-

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of the solubility and stability of a chemical compound like this compound.

Caption: Workflow for Solubility and Stability Characterization.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. This compound | C13H27BrO | CID 1636619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. 1-Tridecanol | C13H28O | CID 8207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

potential applications of long-chain bromoalkanols

An In-depth Technical Guide on the Potential Applications of Long-Chain Bromoalkanols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain bromoalkanols are bifunctional molecules characterized by a long alkyl chain, a hydroxyl group (-OH), and a bromine atom (-Br). This unique combination of functional groups makes them versatile building blocks in organic synthesis and confers upon them interesting physicochemical properties. While research directly focused on long-chain bromoalkanols is emerging, their structural similarity to other well-studied long-chain compounds, such as bromoalkanes and long-chain alcohols, suggests a wide range of potential applications. This technical guide aims to provide a comprehensive overview of these potential applications, drawing on existing research on related molecules to inform researchers, scientists, and drug development professionals about the promising future of long-chain bromoalkanols. The guide will cover their synthesis, physicochemical properties, and potential uses in drug discovery, as chemical probes, and in material science, supported by quantitative data, experimental protocols, and pathway visualizations.

Synthesis and Physicochemical Properties

The synthesis of long-chain bromoalkanols can be achieved through various organic chemistry routes. A common approach involves the selective bromination of a long-chain diol or the hydroxylation of a long-chain bromoalkane. The choice of synthetic route depends on the desired position of the hydroxyl and bromo substituents.

The physicochemical properties of long-chain bromoalkanols are influenced by the chain length and the position of the functional groups. The long alkyl chain imparts hydrophobicity, while the hydroxyl group introduces polarity and the capacity for hydrogen bonding. The bromine atom adds to the molecular weight and can participate in halogen bonding.[1]

Table 1: Physicochemical Properties of Representative Long-Chain Bromoalkanes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |

| 1-Bromohexane | C₆H₁₃Br | 165.07 | 155-157 | Slightly soluble |

| 1-Bromooctane | C₈H₁₇Br | 193.12 | 201 | Insoluble |

| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | 134-136 (at 6 mmHg) | Insoluble |

| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 | 195-198 (at 10 mmHg) | Insoluble |

Potential Applications

As Precursors for Chemical Probes and Imaging Agents

Long-chain bromoalkanes are utilized in the synthesis of fluorescent probes for cellular imaging.[2] The long alkyl chain facilitates the insertion of the probe into cellular membranes.[2] The bromine atom serves as a convenient handle for further chemical modification, allowing for the attachment of a fluorophore. Long-chain bromoalkanols could offer an advantage in this context, as the hydroxyl group can also be used as a site for modification or to fine-tune the solubility and localization of the probe.

Chemical probes are essential tools in drug discovery for target validation and studying cellular processes.[3][4][5][6] The development of novel probes based on long-chain bromoalkanols could enable the investigation of biological systems with greater precision.[5]

Caption: General workflow for the synthesis of a fluorescent probe from a long-chain bromoalkanol.

In Drug Discovery: Modulators of Lipid Signaling and Protein Kinases

Modulation of Lipid Signaling: Bioactive lipids are crucial signaling molecules in various physiological and pathological processes.[7][8][9] The structural similarity of long-chain bromoalkanols to endogenous lipids suggests their potential to interact with and modulate lipid signaling pathways.[7][9] They could act as mimics or antagonists of natural lipid ligands, thereby influencing the activity of receptors and enzymes involved in these pathways.[10] The development of such modulators is a promising area for therapeutic intervention in diseases like cancer, inflammation, and metabolic disorders.[8][9][11]

Inhibition of Protein Kinases: Protein kinase C (PKC) is a family of enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and apoptosis.[12][13] Dysregulation of PKC activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.[12][13][14][15][16] Some known PKC inhibitors possess long hydrophobic chains.[16] The long alkyl chain of bromoalkanols could facilitate their interaction with the lipid-binding domains of PKC isoforms, potentially leading to their inhibition. The bromine and hydroxyl groups offer opportunities for further chemical modifications to enhance potency and selectivity.[1]

Caption: Potential inhibition of the Protein Kinase C (PKC) signaling pathway by long-chain bromoalkanols.

In Material Science: Surfactants and Crystal Engineering

Surfactants: Surfactants are amphiphilic molecules that are widely used in various industrial and consumer products.[17][18][19][20][21] Long-chain bromoalkanols possess the characteristic amphiphilic structure of a surfactant, with a hydrophobic alkyl tail and a hydrophilic hydroxyl head. The bromine atom could further modify the surfactant properties. These molecules could potentially be used as nonionic surfactants or as intermediates for the synthesis of novel cationic or anionic surfactants with unique properties.[18][20]

Crystal Engineering: Long-chain bromoalkanes have been shown to form co-crystals with ionic liquids, leading to the formation of lipid-like bilayer structures.[22] The intermolecular interactions, including van der Waals forces and halogen bonding, play a crucial role in the self-assembly of these structures.[22] The presence of a hydroxyl group in long-chain bromoalkanols would introduce hydrogen bonding capabilities, potentially leading to the formation of even more complex and ordered crystalline materials with novel applications in electronics and materials science.

Experimental Protocols

Synthesis of a Long-Chain Alkenyl Bromide (as a precursor)

This protocol describes the synthesis of long-chain alkyl and alkenyl bromides from methanesulfonates, which can be a starting point for producing bromoalkanols.[23]

Materials:

-

Long-chain alkyl or alkenyl methanesulfonate

-

Anhydrous magnesium bromide

-

Absolute ether

Procedure:

-

Dissolve the long-chain alkyl or alkenyl methanesulfonate in absolute ether.

-

Add anhydrous magnesium bromide to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, quench the reaction with water.

-

Extract the product with ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield the long-chain alkyl or alkenyl bromide in quantitative yield.[23]

Note: This is a generalized protocol based on the available literature. Specific reaction conditions may need to be optimized depending on the substrate.

Conclusion

Long-chain bromoalkanols represent a promising class of molecules with a wide array of potential applications. Their unique bifunctional nature makes them valuable intermediates in the synthesis of sophisticated molecules like chemical probes and potential drug candidates. Their structural features suggest they could act as modulators of important biological pathways, such as lipid signaling and protein kinase cascades. Furthermore, their amphiphilic character opens up possibilities for their use in material science as novel surfactants and in the design of new crystalline materials. While more research is needed to fully elucidate the properties and applications of long-chain bromoalkanols, the existing knowledge on related compounds provides a strong foundation for future investigations. This technical guide serves as a starting point to inspire further exploration into the exciting potential of these versatile molecules.

References

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. Probing cancer with small-molecule tools-Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Reversible spatial and temporal control of lipid signaling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. longdom.org [longdom.org]

- 10. Biased signaling of lipids and allosteric actions of synthetic molecules for GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Nonionic surfactants with linear and branched hydrocarbon tails: compositional analysis, phase behavior, and film properties in bicontinuous microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. Synthesis of long-chain alkyl and alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Long-Chain Alcohols in Axonal Growth Stimulation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is no specific scientific data available on the role of 13-Bromo-1-tridecanol in axonal growth stimulation. This guide will, therefore, focus on the broader class of long-chain fatty alcohols and related molecules that have demonstrated potential in promoting neurite outgrowth and axonal regeneration. The principles, protocols, and pathways described herein provide a foundational understanding that can be applied to the investigation of novel compounds like this compound.

Introduction: The Challenge and Potential of Axonal Regeneration

The regeneration of axons after injury to the central nervous system (CNS) is a formidable challenge in neuroscience and medicine.[1][2] Unlike the peripheral nervous system (PNS), the CNS has a very limited capacity for spontaneous repair due to an inhibitory environment at the injury site and a reduced intrinsic capacity for growth in mature neurons.[1][2] Overcoming these hurdles is a primary goal for developing treatments for spinal cord injury, stroke, and neurodegenerative diseases.

While neurotrophic factors play a crucial role in neuronal development and survival, their therapeutic application is often limited by poor blood-brain barrier penetration and instability.[3][4] This has spurred the search for non-peptide, small molecules that can either mimic the effects of neurotrophic factors or stimulate their production.[3] Among these, certain long-chain fatty alcohols have emerged as a promising class of compounds with the potential to stimulate neurite outgrowth and promote neuronal maturation.[3][5] This guide will delve into the technical aspects of their role in stimulating axonal growth.

Quantitative Data on Axonal Growth Promotion by Long-Chain Alcohols

The following table summarizes quantitative data from studies on the effects of various long-chain alcohols on neurite and axonal growth.

| Compound Name | Model System | Concentration | Key Quantitative Findings | Reference |

| n-Hexacosanol | Fetal rat brain neurons in culture | 500 nM | - 4-6 fold increase in neurite outgrowth.- 92% increase in phosphate-activated glutaminase activity.- 78% increase in neuron-specific enolase activity. | [5] |

| Quinol Fatty Alcohol (Q₂FA15) | Not specified | 10⁻⁹ M | - Potent promotion of axonal growth on both permissive and non-permissive substrates (Sema3A and myelin proteins). | [4] |

| Ethanol | Rat cortical neurons | Not specified | - Does not alter L1CAM-dependent axon outgrowth or branching. | [6] |

| Ethanol | Cerebellar granule cells | Not specified | - Inhibits L1CAM-mediated axon extension. | [6] |

Experimental Protocols for Assessing Axonal Growth

A fundamental aspect of studying axonal growth stimulation is the use of robust in vitro assays. The following is a generalized protocol for a neurite outgrowth assay.

In Vitro Neurite Outgrowth Assay

This protocol is a composite based on standard practices in the field and can be adapted for primary neurons or induced pluripotent stem cell (iPSC)-derived neurons.

Objective: To quantify the effect of a test compound on the growth of neurites from cultured neurons.

Materials:

-

Primary neurons (e.g., from fetal rat cortex or hippocampus) or iPSC-derived neurons.

-

Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.

-

Poly-D-lysine or other appropriate coating for culture plates.

-

Test compound (e.g., a long-chain alcohol) dissolved in a suitable vehicle (e.g., DMSO).

-

Control compounds (e.g., a known inhibitor and a known promoter of neurite outgrowth).

-

High-content imaging system and analysis software.

Procedure:

-

Plate Coating: Coat 96- or 384-well plates with Poly-D-lysine to promote cell adhesion.

-

Cell Plating: Seed the neurons at an appropriate density in the coated plates.

-

Cell Culture: Culture the neurons for a period to allow for initial attachment and neurite extension (e.g., 24-48 hours).

-

Compound Treatment: Add the test compound at various concentrations to the culture medium. Include vehicle-only controls and positive/negative controls.

-

Incubation: Incubate the treated cells for a defined period (e.g., 24-72 hours).

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with appropriate markers, such as β-III tubulin for neurons and DAPI for nuclei.

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Use automated image analysis software to quantify:

-

Total neurite length per neuron.

-

Number of neurites per neuron.

-

Number of branch points per neuron.

-

Length of the longest neurite.

-

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying axonal growth is crucial for targeted drug development. Below are diagrams representing a key signaling pathway and a typical experimental workflow.

BDNF/TrkB Signaling Pathway in Axonal Regeneration

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), form a critical pathway for neuronal survival, growth, and plasticity.[7] Activation of this pathway can lead to axonal regeneration.[7]

References

- 1. Axonal Regeneration: Underlying Molecular Mechanisms and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for regeneration of components of nervous system: scaffolds, cells and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Neurotrophic effect of naturally occurring long-chain fatty alcohols on cultured CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Ethanol on Axon Outgrowth and Branching in Developing Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inducing neuronal regeneration and differentiation via the BDNF/TrkB signaling pathway: a key target against neurodegenerative diseases? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 13-Bromo-1-tridecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 13-Bromo-1-tridecanol (CAS No. 116754-58-6), a long-chain haloalcohol with applications in organic synthesis and materials science. This document presents its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for data acquisition.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound, facilitating easy reference and comparison. These predictions are generated based on computational models and provide expected values for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.64 | Triplet | 2H | H-1 (CH ₂-OH) |

| 3.41 | Triplet | 2H | H-13 (CH ₂-Br) |

| 1.85 | Quintet | 2H | H-12 |

| 1.57 | Quintet | 2H | H-2 |

| 1.25-1.42 | Multiplet | 18H | H-3 to H-11 |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 63.1 | C-1 |

| 34.0 | C-13 |

| 32.8 | C-2 |

| 32.8 | C-12 |

| 29.6 | C-4 to C-10 |

| 29.5 | C-3 |

| 28.7 | C-11 |

| 25.7 | C-3' |

Note: Prime (') denotes carbons closer to the terminal methyl group in a standard long-chain alcohol for comparison.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch |

| 2925, 2855 | Strong, Sharp | C-H Stretch (Aliphatic) |

| 1465 | Medium | C-H Bend (Methylene) |

| 1060 | Medium | C-O Stretch |

| 645 | Medium | C-Br Stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 278/280 | 5 | [M]⁺ (Molecular Ion, Br isotopes) |

| 261/263 | 10 | [M-OH]⁺ |

| 199 | 15 | [M-Br]⁺ |

| 181 | 20 | [M-Br-H₂O]⁺ |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

Note: The presence of bromine results in characteristic isotopic peaks (M and M+2) of nearly equal intensity.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise. A larger sample quantity (50-100 mg) and a longer acquisition time may be necessary.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

A typical acquisition involves scanning the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry

Sample Preparation and Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition (Electron Ionization - EI for GC-MS):

-

The sample is vaporized and enters the ion source.

-

Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagrams illustrate key workflows in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic identification of an organic compound.

Caption: Conceptual fragmentation of this compound in a mass spectrometer.

Methodological & Application

Application Notes and Protocols for the Use of 13-Bromo-1-tridecanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Bromo-1-tridecanol is a versatile bifunctional molecule utilized as a key intermediate in organic synthesis. Its unique structure, featuring a terminal hydroxyl group and a bromine atom at opposite ends of a thirteen-carbon chain, allows for a wide range of chemical transformations. This document provides detailed protocols for the application of this compound in the synthesis of quinol fatty alcohols (QFAs), compounds that have demonstrated potent activity in promoting axonal growth. The protocols described herein are based on established synthetic methodologies, including the Williamson ether synthesis and protective group chemistry.

Introduction

This compound serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The primary alcohol functionality can undergo esterification or etherification, while the terminal bromide is an excellent substrate for nucleophilic substitution reactions, enabling carbon chain extension or the introduction of various functional groups.[1]

A significant application of long-chain bromo-alcohols is in the synthesis of biologically active molecules. Notably, quinol fatty alcohols have been identified as promoters of axonal growth, a critical area of research in neuroscience and drug development for neurodegenerative diseases and nerve injury. This application note details a synthetic route to a novel quinol fatty alcohol, 4-(13-hydroxytridecyloxy)phenol, utilizing this compound as the starting material.

Data Presentation

The following table summarizes the expected quantitative data for the multi-step synthesis of 4-(13-hydroxytridecyloxy)phenol from this compound. The data is based on typical yields and reaction conditions for the described transformations.

| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Protection of Hydroquinone | Hydroquinone, Benzyl chloride | K₂CO₃ | Acetonitrile | 12 | 80 | 95 |

| 2 | Williamson Ether Synthesis | This compound, 4-(Benzyloxy)phenol | K₂CO₃, NaI (cat.) | Acetonitrile | 24 | 80 | 85 |

| 3 | Deprotection | 1-(13-Hydroxytridecyloxy)-4-(phenylmethoxy)benzene | 10% Pd/C, Ammonium formate | Methanol | 4 | 25 | 98 |

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)phenol (Hydroquinone Monobenzyl Ether)

This protocol describes the protection of one hydroxyl group of hydroquinone as a benzyl ether to allow for selective alkylation of the other hydroxyl group in the subsequent step.

Materials:

-

Hydroquinone (1.0 eq)

-

Benzyl chloride (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a dry round-bottom flask, add hydroquinone (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the suspension.

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

Add benzyl chloride (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-(benzyloxy)phenol.

Step 2: Synthesis of 1-(13-Hydroxytridecyloxy)-4-(phenylmethoxy)benzene

This protocol details the Williamson ether synthesis to couple this compound with the protected hydroquinone.

Materials:

-

4-(Benzyloxy)phenol (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Sodium iodide (NaI), catalytic amount

-

Acetonitrile, anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Identical to Step 1.

Procedure:

-

In a dry round-bottom flask, dissolve 4-(benzyloxy)phenol (1.0 eq) in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 24 hours, monitoring by TLC.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

-

Purify by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 1-(13-hydroxytridecyloxy)-4-(phenylmethoxy)benzene.

Step 3: Synthesis of 4-(13-Hydroxytridecyloxy)phenol (Quinol Fatty Alcohol)

This protocol describes the deprotection of the benzyl ether to yield the final quinol fatty alcohol via catalytic transfer hydrogenation.

Materials:

-

1-(13-Hydroxytridecyloxy)-4-(phenylmethoxy)benzene (1.0 eq)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Ammonium formate (5.0 eq)

-

Methanol

-

Dichloromethane

-

Celite

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard filtration apparatus

Procedure:

-

Dissolve 1-(13-hydroxytridecyloxy)-4-(phenylmethoxy)benzene (1.0 eq) in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C (10 mol%) to the solution.